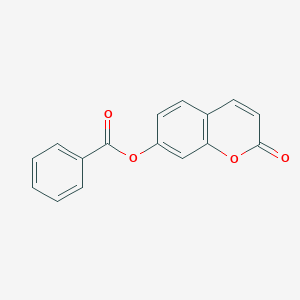

(2-oxochromen-7-yl) benzoate

CAS No.: 31005-05-7

Cat. No.: VC8443920

Molecular Formula: C16H10O4

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31005-05-7 |

|---|---|

| Molecular Formula | C16H10O4 |

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | (2-oxochromen-7-yl) benzoate |

| Standard InChI | InChI=1S/C16H10O4/c17-15-9-7-11-6-8-13(10-14(11)20-15)19-16(18)12-4-2-1-3-5-12/h1-10H |

| Standard InChI Key | DKDPSSSGXHEHAK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

(2-Oxochromen-7-yl) benzoate consists of a coumarin backbone (2H-chromen-2-one) fused with a benzoate ester at the 7-position. The coumarin core comprises a benzopyran-2-one system, while the benzoate group introduces an aromatic ester functionality. The molecular formula is CHO, with a molecular weight of 266.25 g/mol. Key functional groups include:

-

A lactone ring (2-oxo group) in the coumarin core.

-

An ester linkage (-O-CO-) connecting the coumarin and benzene moieties.

The planar structure of the coumarin system facilitates π-π stacking interactions, while the benzoate group enhances lipophilicity, influencing solubility and bioavailability .

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous coumarin benzoates exhibit characteristic spectroscopic profiles:

-

UV-Vis: Strong absorption bands near 300–350 nm due to π→π* transitions in the conjugated system.

-

IR: Peaks at ~1750 cm (C=O stretch of the lactone) and ~1720 cm (ester C=O) .

-

NMR: Distinct signals for the coumarin proton environment (e.g., H-3 and H-4 protons near δ 6.2–6.5 ppm) and aromatic protons from the benzoate group (δ 7.5–8.1 ppm) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of (2-oxochromen-7-yl) benzoate typically involves esterification of 7-hydroxycoumarin (umbelliferone) with benzoyl chloride or benzoic acid derivatives. A representative route includes:

-

Activation of 7-Hydroxycoumarin:

-

Treatment with a base (e.g., NaOH) to deprotonate the hydroxyl group.

-

-

Esterification:

Reaction Scheme:

Industrial Production Challenges

Scalable synthesis requires optimization for yield and purity:

-

Continuous Flow Reactors: Improve heat transfer and reduce side reactions.

-

Green Solvents: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate enhances sustainability .

Biological Activity and Mechanisms

Enzyme Inhibition

Structurally related coumarin derivatives inhibit enzymes critical for cellular processes:

-

DNA Gyrase/Topoisomerase IV: Targeted by coumarins in antibacterial applications .

-

MuRF1 (Muscle RING Finger-1): Patented compounds containing the 2-oxochromen-7-yl moiety show promise in reducing muscle wasting by suppressing MuRF1-mediated protein degradation .

Antioxidant and Anti-Inflammatory Effects

The benzoate group enhances radical scavenging activity:

-

ROS Neutralization: Electron-rich aromatic systems quench reactive oxygen species (ROS), mitigating oxidative stress .

-

NF-κB Pathway Modulation: Downregulation of pro-inflammatory cytokines observed in analogues .

Comparative Analysis with Analogues

Future Research Directions

-

Pharmacokinetic Studies: ADMET profiling to assess absorption and metabolism.

-

Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance bioavailability.

-

Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize therapeutic efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume